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Compound of Interest

1-(2-Chloro-4-
Compound Name: _ ) )
nitrophenyl)piperazine

Cat. No.: B040364

Introduction

1-(2-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative of significant
interest in medicinal chemistry and drug development. Its molecular structure, featuring a
chloro and a nitro group on the phenyl ring attached to a piperazine moiety, makes it a versatile
scaffold for the synthesis of a wide range of biologically active compounds.[1][2] Accurate
characterization of this intermediate is paramount for ensuring the identity, purity, and quality of
downstream products. This technical guide provides an in-depth analysis of the spectroscopic
data for 1-(2-Chloro-4-nitrophenyl)piperazine (CAS No: 114878-60-3), focusing on Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The interpretation of this data is crucial for researchers and scientists engaged in the
synthesis and application of this compound.

Molecular Structure and Physicochemical
Properties

A foundational understanding of the molecular structure is essential for the interpretation of its
spectroscopic data.

e Molecular Formula: C10H12CIN3O2[3][4][5]

e Molecular Weight: 241.68 g/mol [3][4]
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e Appearance: Solid[3]
e Melting Point: 105 to 106°CJ[3]

The diagram below illustrates the chemical structure of 1-(2-Chloro-4-nitrophenyl)piperazine
with atom numbering for NMR assignments.

Caption: Molecular structure of 1-(2-Chloro-4-nitrophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Chloro-4-
nitrophenyl)piperazine in a suitable deuterated solvent (e.g., CDCls or DMSO-ds).

 Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

'H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

~8.1-8.2 d 1H Ar-H (H-3)

~7.9-8.0 dd 1H Ar-H (H-5)

~7.1-7.2 d 1H Ar-H (H-6)
Piperazine (-CHz2-N-

~3.2-3.4 t 4H
Ar)

~3.0-3.2 t 4H Piperazine (-CH2-NH)

~2.0-2.5 s (broad) 1H Piperazine (-NH)

Note: The chemical shifts are approximate and can vary based on the solvent and
concentration.

Interpretation of *H NMR Spectrum

The proton NMR spectrum of 1-(2-Chloro-4-nitrophenyl)piperazine is expected to show
distinct signals corresponding to the aromatic and piperazine protons.

o Aromatic Region: The three protons on the substituted phenyl ring will appear in the
downfield region (typically & 7.0-8.5 ppm). The proton ortho to the nitro group (H-3) is
expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro
group and ortho to the chlorine (H-5) will likely appear as a doublet of doublets, and the
proton ortho to the piperazine nitrogen (H-6) as a doublet.

o Piperazine Region: The eight protons of the piperazine ring will resonate in the upfield
region. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are
expected to be slightly more deshielded than the four protons on the carbons adjacent to the
secondary amine (C3' and C5'). These will likely appear as triplets due to coupling with the
adjacent CHz groups. The proton on the secondary amine (N4'-H) will appear as a broad
singlet, and its chemical shift can be concentration-dependent and may exchange with D20.

3C NMR Spectral Data
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Chemical Shift (8) ppm Assignment
~150-155 Ar-C (C-2)

~145-150 Ar-C (C-4)

~125-130 Ar-C (C-6)

~120-125 Ar-C (C-5)

~115-120 Ar-C (C-3)

~110-115 Ar-C (C-1)

~50-55 Piperazine (-CHz2-N-Ar)
~45-50 Piperazine (-CH2-NH)

Note: The chemical shifts are approximate and based on typical values for similar structures.

Interpretation of **C NMR Spectrum

The proton-decoupled 3C NMR spectrum will show six signals for the aromatic carbons and
two signals for the piperazine carbons.

e Aromatic Carbons: The carbon attached to the electron-withdrawing nitro group (C-4) and
the carbon attached to the nitrogen of the piperazine ring (C-2) will be significantly
deshielded. The carbon bearing the chlorine atom (C-1) will also be downfield. The
remaining aromatic carbons will appear at relatively higher fields.

» Piperazine Carbons: The two sets of equivalent methylene carbons in the piperazine ring will
give rise to two distinct signals. The carbons closer to the aromatic ring (C2' and C6') are
expected to be at a slightly lower field than the carbons adjacent to the secondary amine
(C3'and C5").

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
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o Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a suitable
solvent on a salt plate.

 Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over the range of 4000-400 cm~2.

IR Spectral Data

Wavenumber (cm~?) Intensity Assignment
~3300-3400 Medium N-H stretch (piperazine)
~3000-3100 Medium Aromatic C-H stretch

Aliphatic C-H stretch

~2800-3000 Medium (piperazing)

~1580-1620 Strong Aromatic C=C stretch
~1500-1550 Strong Asymmetric NO: stretch
~1330-1370 Strong Symmetric NOz2 stretch
~1200-1300 Strong C-N stretch (aromatic amine)
~1100-1200 Medium C-N stretch (aliphatic amine)
~700-800 Strong C-Cl stretch

Interpretation of IR Spectrum

The IR spectrum provides key information about the functional groups present in 1-(2-Chloro-
4-nitrophenyl)piperazine.

e N-H Stretch: A medium intensity band in the region of 3300-3400 cm~1 is characteristic of the
N-H stretching vibration of the secondary amine in the piperazine ring.

o C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm~1, while
aliphatic C-H stretches from the piperazine ring appear below 3000 cm~1.
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e Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands
corresponding to the asymmetric (~1500-1550 cm~1) and symmetric (~1330-1370 cm™1)
stretching vibrations.

o Aromatic Ring: The C=C stretching vibrations of the aromatic ring are typically observed in
the 1580-1620 cm~1 region.

e C-N and C-CI Stretches: The C-N stretching vibrations for both the aromatic and aliphatic
amines will be present, as well as the characteristic C-Cl stretch at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by gas or liquid chromatography.

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (EI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Mass Spectral Data (Predicted)
m/z

lon
241/243 [M]* (Molecular ion)
242/244 [M+H]* (Protonated molecule)

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of
approximately 3:1.

Interpretation of Mass Spectrum
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The mass spectrum will confirm the molecular weight of the compound.

e Molecular lon: The molecular ion peak ([M]*) will be observed at m/z 241, with a
corresponding isotope peak at m/z 243 due to the presence of the 3’Cl isotope. The relative
intensity of these peaks will be approximately 3:1.

o Protonated Molecule: In ESI-MS, the protonated molecule ([M+H]*) will be observed at m/z
242 and 244.

e Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage
of the piperazine ring. The specific fragmentation pattern will depend on the ionization
method used.

Mass Spectrometry Workflow

(Sample IntroductiorD—>Gonization (ESl or EID—>[Mass Analysis)—>63etection & Data Analysis)

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 1-(2-Chloro-4-nitrophenyl)piperazine using
NMR, IR, and MS provides a detailed and self-validating characterization of its molecular
structure. The data presented in this guide, including characteristic chemical shifts, vibrational
frequencies, and mass-to-charge ratios, serves as a crucial reference for researchers in the
fields of synthetic chemistry and drug discovery. Adherence to the outlined experimental
protocols will ensure the acquisition of high-quality data, enabling the unambiguous
identification and quality control of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. asianpubs.org [asianpubs.org]

e 2. revroum.lew.ro [revroum.lew.ro]

e 3. fluorochem.co.uk [fluorochem.co.uk]

e 4. vibrantpharma.com [vibrantpharma.com]

e 5. 1-(2-Chloro-4-nitrophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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